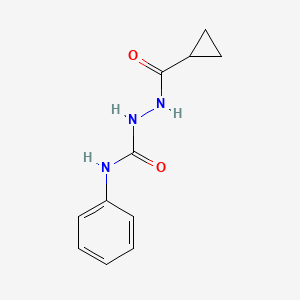
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TBA-DAB-EDA-TT, and it belongs to the class of triazine-thiol derivatives. The compound has been studied extensively, and it has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of TBA-DAB-EDA-TT is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways. In cancer therapy, TBA-DAB-EDA-TT has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, the compound has been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
TBA-DAB-EDA-TT has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In neuronal cells, TBA-DAB-EDA-TT has a protective effect and improves cognitive function. Additionally, TBA-DAB-EDA-TT has potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBA-DAB-EDA-TT is its high yield and relatively simple synthesis method. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one of the limitations of TBA-DAB-EDA-TT is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for the study of TBA-DAB-EDA-TT. One potential direction is the further investigation of the compound's potential therapeutic applications, particularly in cancer therapy and neuroprotection. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the development of new and improved therapeutic agents.
Métodos De Síntesis
The synthesis of TBA-DAB-EDA-TT involves the reaction of 4-amino-6-chloro-1,3,5-triazine with tert-butylamine and diethylamine in the presence of sodium hydride. The reaction occurs at room temperature, and the yield of the product is typically high. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
TBA-DAB-EDA-TT has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research fields, including cancer therapy, neuroprotection, and antioxidant activity. In cancer therapy, TBA-DAB-EDA-TT has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroprotection, the compound has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models. Additionally, TBA-DAB-EDA-TT has been shown to have potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(tert-butylamino)-6-(diethylamino)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-16(7-2)9-12-8(13-10(17)14-9)15-11(3,4)5/h6-7H2,1-5H3,(H2,12,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDMAVFWPYSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=S)N=C(N1)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)